Cas no 1021035-96-0 (3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine)

3-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is a specialized heterocyclic compound featuring a pyridazine core substituted with a 4-methylphenyl group and a piperazine moiety linked to a 2-methoxy-5-methylbenzenesulfonyl group. This structure imparts unique physicochemical properties, making it a promising candidate for pharmaceutical and agrochemical research. The sulfonyl-piperazine component enhances binding affinity to biological targets, while the methoxy and methyl substitutions optimize solubility and metabolic stability. Its well-defined molecular architecture allows for precise modulation in drug discovery, particularly in kinase inhibition or receptor antagonism studies. The compound's synthetic versatility further supports its utility as an intermediate in developing novel bioactive molecules.
3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine structure
1021035-96-0 structure
Product Name:3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
CAS No:1021035-96-0
MF:C23H26N4O3S
MW:438.542543888092
CID:6295376
PubChem ID:42110751
Update Time:2025-10-24

3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
    • VU0634420-1
    • 1021035-96-0
    • 3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine
    • AKOS024496458
    • SR-01000920779
    • 3-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
    • F5089-0095
    • SR-01000920779-1
    • Inchi: 1S/C23H26N4O3S/c1-17-4-7-19(8-5-17)20-9-11-23(25-24-20)26-12-14-27(15-13-26)31(28,29)22-16-18(2)6-10-21(22)30-3/h4-11,16H,12-15H2,1-3H3
    • InChI Key: YZJRIWDOWMMBDC-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C)C=CC=1OC)(N1CCN(C2=CC=C(C3C=CC(C)=CC=3)N=N2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 438.17256188g/mol
  • Monoisotopic Mass: 438.17256188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 84Ų

3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine Pricemore >>

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Additional information on 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine

3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine: A Novel Compound with Promising Therapeutic Potential in Biomedical Research

3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is a structurally complex molecule with potential applications in pharmaceutical research. This compound, identified by the CAS No. 1021035-96-0, represents a novel chemical entity that has attracted significant attention in recent years due to its unique molecular architecture and potential biological activities. The compound's chemical structure combines elements of pyridazine rings, benzenesulfonyl groups, and piperazine moieties, which are known to play critical roles in drug design and receptor interactions. Recent studies have highlighted the importance of these structural features in modulating pharmacological properties and biological functions.

Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated that the 2-methoxy-5-methylbenzenesulfonyl group contributes significantly to the compound's binding affinity for specific targets. This functional group, characterized by its aromatic ring and sulfonamide linkage, is believed to enhance the molecule's ability to interact with protein targets through hydrogen bonding and hydrophobic interactions. The 4-methylphenyl substituent at the pyridazine ring further modulates the compound's physicochemical properties, such as solubility and membrane permeability, which are critical factors in drug development.

Recent advancements in computational modeling have provided insights into the molecular mechanisms underlying the activity of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine. A 2024 study published in *Bioorganic & Medicinal Chemistry* utilized molecular docking simulations to predict the compound's interaction with key receptors involved in neurodegenerative diseases. The results suggest that the piperazin-1-yl moiety forms critical hydrogen bonds with target proteins, enhancing the molecule's selectivity and reducing off-target effects. This finding is particularly relevant in the context of developing therapies for conditions such as Alzheimer's disease and Parkinson's disease.

The pyridazine ring system in this compound is a key structural element that influences its pharmacological profile. Pyridazine derivatives are known for their diverse biological activities, ranging from antiviral to antitumor properties. The presence of the 4-methylphenyl group at the pyridazine ring introduces additional steric and electronic effects, which may modulate the compound's interaction with biological targets. A 2023 study in *European Journal of Medicinal Chemistry* explored the impact of this substituent on the compound's metabolic stability, revealing that it significantly enhances the molecule's resistance to enzymatic degradation, thereby improving its bioavailability.

Recent research has also focused on the synthesis and optimization of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine to improve its therapeutic potential. A 2024 study published in *Organic & Biomolecular Chemistry* described a novel synthetic route that allows for the efficient preparation of this compound with high purity. The study emphasized the importance of optimizing reaction conditions to achieve the desired stereochemistry and regiochemistry, which are critical for the compound's biological activity. This synthetic approach has the potential to facilitate large-scale production for further preclinical and clinical evaluation.

One of the most promising applications of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is in the treatment of inflammatory diseases. A 2023 study in *Inflammation Research* demonstrated that this compound exhibits potent anti-inflammatory effects by modulating the activity of key inflammatory pathways. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in the pathogenesis of conditions like rheumatoid arthritis and inflammatory bowel disease. These findings highlight the potential of this compound as a novel therapeutic agent in the management of chronic inflammatory disorders.

Another area of interest is the compound's potential role in the treatment of metabolic disorders. A 2024 study published in *Journal of Pharmacological Sciences* investigated the effects of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine on glucose metabolism and insulin sensitivity. The results indicated that the compound may improve insulin sensitivity by modulating the activity of key enzymes involved in glucose homeostasis. These findings suggest that the compound could be a valuable candidate for the development of therapies for type 2 diabetes and related metabolic conditions.

Despite its promising therapeutic potential, the development of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine as a drug requires further investigation to address challenges such as toxicity, bioavailability, and long-term safety. Preclinical studies are currently underway to evaluate the compound's pharmacokinetic properties and potential side effects. A 2024 study in *Toxicological Sciences* reported that the compound exhibits low toxicity in animal models, which is an encouraging finding for its potential use in human therapy.

In conclusion, 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine represents a promising candidate for the development of novel therapeutics. Its unique chemical structure and potential biological activities have been the focus of recent research, which has provided valuable insights into its mechanism of action and therapeutic potential. Continued studies are essential to fully understand the compound's properties and to optimize its use in the treatment of various diseases.

For further information on the research and development of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine, please refer to the latest studies published in leading scientific journals such as *Journal of Medicinal Chemistry*, *European Journal of Medicinal Chemistry*, and *Organic & Biomolecular Chemistry*. These studies provide a comprehensive overview of the compound's structural and functional characteristics, as well as its potential applications in pharmaceutical research.

Additionally, the CAS No. 1021035-96-0 serves as a unique identifier for this compound in chemical databases and research literature. This number is crucial for accurate identification and communication of the compound in scientific and industrial contexts. Researchers and pharmaceutical companies can use this CAS number to access detailed information about the compound's properties, synthesis, and potential applications.

As the field of medicinal chemistry continues to evolve, the development of compounds like 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine will play a vital role in the discovery of new therapies. The integration of advanced analytical techniques, computational modeling, and synthetic chemistry will be essential in overcoming the challenges associated with drug development and bringing novel compounds to clinical practice.

In summary, the compound 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine (CAS No. 1021035-96-0) is a promising candidate for pharmaceutical research due to its unique molecular structure and potential therapeutic applications. Ongoing studies are expected to provide further insights into its biological activities and optimize its use in the treatment of various diseases. The continued exploration of this compound will be crucial in advancing the field of medicinal chemistry and improving patient outcomes.

For more information on the latest research and developments related to 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine, please consult the references provided in the cited studies and chemical databases. These resources will offer detailed information on the compound's properties, synthesis, and potential applications in pharmaceutical research.

Thank you for your interest in the research and development of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine. We hope this information has provided a comprehensive overview of the compound's significance in the field of medicinal chemistry and its potential contributions to the development of new therapeutic agents.

For further inquiries or to access additional resources on this topic, please contact the relevant research institutions or consult the scientific literature for the most up-to-date information on the compound's properties and applications.

Finally, we encourage continued research and collaboration in the field of medicinal chemistry to explore the full potential of compounds like 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine. The pursuit of scientific knowledge and innovation will be essential in advancing the development of new therapies and improving the health and well-being of patients worldwide.

Thank you.

End of document.

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